molecular formula C6H11NO2 B1202783 3-Aminocyclopentanecarboxylic acid CAS No. 89614-96-0

3-Aminocyclopentanecarboxylic acid

Cat. No. B1202783
CAS RN: 89614-96-0
M. Wt: 129.16 g/mol
InChI Key: MLLSSTJTARJLHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-aminocyclopentanecarboxylic acid and its derivatives has been approached through various methodologies. For example, a stereoselective synthetic route was reported for the introduction of side chains at the 3-position of trans-2-aminocyclopentanecarboxylic acid, demonstrating the compound's flexibility in chemical modifications and its relevance in creating peptides that fold in water (Woll et al., 2002). Another study focused on the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, highlighting its potential as a structural analog of natural amino acids (Huddle & Skinner, 1971).

Molecular Structure Analysis

The molecular structure of 3-aminocyclopentanecarboxylic acid derivatives has been elucidated through various techniques, including X-ray crystallography. The room-temperature X-ray structure of the N-Boc-protected derivative of 3-aminobicyclo[1.1.1]pentanecarboxylic acid revealed the interbridgehead distance and how the carboxyl and parts of the blocked amino group align with the cage structure, providing insights into the compound's molecular geometry (Luger et al., 2000).

Chemical Reactions and Properties

3-Aminocyclopentanecarboxylic acid undergoes various chemical reactions that highlight its reactivity and potential utility in organic synthesis. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcased the compound's versatility and the possibility of obtaining pure cis or trans acid through the adjustment of reaction conditions (Bakonyi et al., 2013).

Physical Properties Analysis

The physical properties of 3-aminocyclopentanecarboxylic acid, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. While specific studies focusing solely on the physical properties of this compound were not highlighted, understanding these properties is essential for its practical use in synthesis and pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of 3-aminocyclopentanecarboxylic acid, including its acidity, basicity, reactivity with other chemical entities, and its role in forming stable peptide structures, are of significant interest. The compound's ability to form hydrogen bonds and its incorporation into short 12-helical beta-peptides that fold in water indicate its potential in designing peptides for biological applications (Woll et al., 2002).

Scientific Research Applications

  • Antitumor Properties : 1-Aminocyclopentanecarboxylic acid (a structural analog of 3-Aminocyclopentanecarboxylic acid) has been studied for its effects on cellular respiration of rat tissues. It was found that this amino acid does not undergo decarboxylation, transamination, or oxidation in the studied tissues. Moreover, it does not affect the transamination and oxidation of other amino acids, indicating a unique metabolic stability within cells. This property might be significant in its potential antitumor applications (Berlinguet et al., 1962).

  • Neurotransmitter Analogs : Research has shown that all four stereoisomers of 3-Aminocyclopentanecarboxylic acid have been prepared as analogs of GABA, an inhibitory neurotransmitter. This suggests its potential application in modifying neurotransmitter activity, which could be significant in neurological or psychiatric treatments (Allan et al., 1979).

  • Cancer Detection : Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid has been prepared and is considered a potential tumor-localizing agent for detecting cancer in humans using nuclear medicine scanning techniques. This application leverages its biochemical properties for diagnostic purposes (Hayes et al., 1976).

  • Amino Acid Transport : 1-Aminocyclopentanecarboxylic acid was found to be cleared from the cerebrospinal fluid of cats by a saturable mechanism, inhibited by naturally occurring neutral amino acids. This finding could have implications for understanding the transport mechanisms of amino acids in the central nervous system (Cutler & Lorenzo, 1968).

  • Peptide Synthesis and Biological Applications : A method for stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives has been reported. These derivatives maintain a specific conformation in water, which is important for designing beta-peptides for biological applications (Woll et al., 2002).

  • Pharmacological Effects : Enantiomers of cis- and trans-3-aminocyclopentanecarboxylic acids were studied on human homomeric GABA(C) receptors. The study revealed unique pharmacological effects, indicating a potential application in modifying receptor activity (Chebib et al., 2001).

Safety And Hazards

  • Safety Data Sheet : For detailed safety information, refer to the MSDS .

properties

IUPAC Name

3-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLSSTJTARJLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328433
Record name 3-Aminocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclopentanecarboxylic acid

CAS RN

89614-96-0
Record name 3-Aminocyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Aminocyclopentanecarboxylic acid
Reactant of Route 2
3-Aminocyclopentanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Aminocyclopentanecarboxylic acid
Reactant of Route 4
3-Aminocyclopentanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Aminocyclopentanecarboxylic acid
Reactant of Route 6
3-Aminocyclopentanecarboxylic acid

Citations

For This Compound
98
Citations
C Evans, R McCague, SM Roberts… - Journal of the Chemical …, 1991 - pubs.rsc.org
Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid f rorn Both Enantiomers of Racemic 2-Azabicyclo[2.2.1] … Synthesis of Either Enantiomer of cis-3-Aminocyclopentanecarboxylic …
Number of citations: 30 pubs.rsc.org
RD Allan, GAR Johnston… - Australian Journal of …, 1979 - CSIRO Publishing
… This paper describes the preparation of the four optical isomers 3-aminocyclopentanecarboxylic acid (1)-(4) by methods whereby the reaction products could be purified directly by …
Number of citations: 27 www.publish.csiro.au
KES Locock, GAR Johnston, RD Allan - Neurochemical research, 2009 - Springer
… Both cis and trans isomers of saturated cyclopentane derivatives [cis-3-aminocyclopentanecarboxylic acid (CACP) and trans-3-aminocyclopentanecarboxylic acid (TACP)] are potent …
Number of citations: 7 link.springer.com
HF Zhang, YL Wu, SK Jiang, P Wang… - …, 2012 - Wiley Online Library
… acid and (1R,3R)-3-aminocyclopentanecarboxylic acid can serve as a T-recognition element, … Subunit (1R,3R)-3-aminocyclopentanecarboxylic acid broadens our scope to design novel …
G Casiraghi, G Rassu, L Auzzas… - Journal of medicinal …, 2005 - ACS Publications
… All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical … Either Enantiomer of cis-3-Aminocyclopentanecarboxylic Acid from Both Enantiomers of Racemic …
Number of citations: 75 pubs.acs.org
MG Woll, JR Lai, IA Guzei, SJC Taylor… - Journal of the …, 2001 - ACS Publications
… We now demonstrate formation of sheet secondary structure by cyclically constrained γ-amino acid residues that are derived from trans-3-aminocyclopentanecarboxylic acid (trans-3-…
Number of citations: 127 pubs.acs.org
S Nakamura - Chemical and Pharmaceutical Bulletin, 1961 - jstage.jst.go.jp
… acid, the structure of 3—aminocyclopentanecarboxylic acid is the most probable for it. … The synthesized 3-aminocyclopentanecarboxylic acid (1X), CeHnozN) white crystals of mp …
Number of citations: 35 www.jstage.jst.go.jp
RJ Brea, M Amorín, L Castedo… - Angewandte Chemie, 2005 - Wiley Online Library
… results reported herein support the possibility of constructing SPNs by using α,γ CPs of type 3, in which the γ-amino acid is not γ-Ach but (1R,3S)-3-aminocyclopentanecarboxylic acid (γ-…
Number of citations: 98 onlinelibrary.wiley.com
MK VADNERE - 1987 - elibrary.ru
… receptor, respectively, based on (1) their structural similarity to the known, potent GABA uptake and receptor binding inhibitors, cis (8) and trans (9) 3-aminocyclopentanecarboxylic acid …
Number of citations: 0 elibrary.ru
中村昭四郎 - Chemical and Pharmaceutical Bulletin, 1961 - jlc.jst.go.jp
… acid, the structure of 3—aminocyclopentanecarboxylic acid is the most probable for it. … The synthesized 3-aminocyclopentanecarboxylic acid (1X), CeHnozN) white crystals of mp …
Number of citations: 2 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.